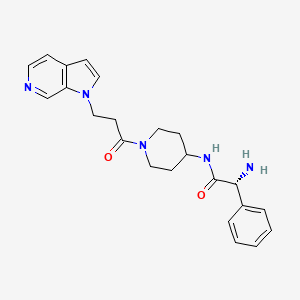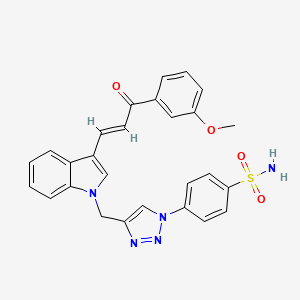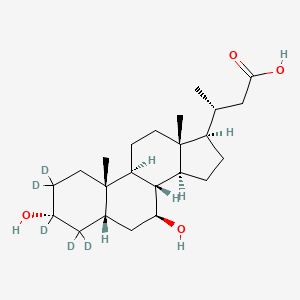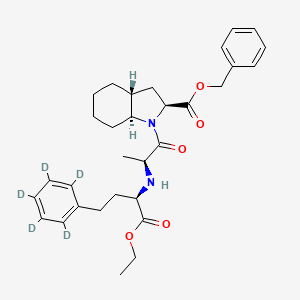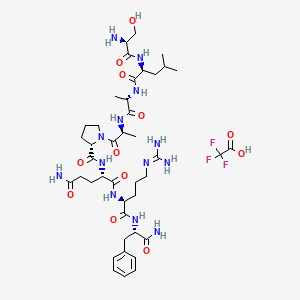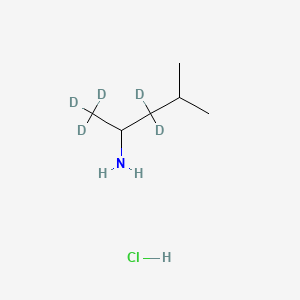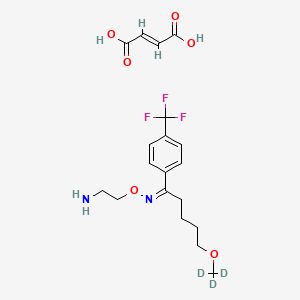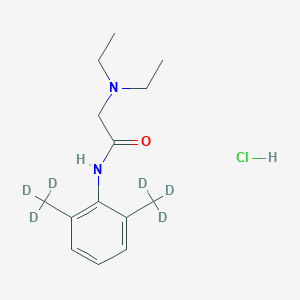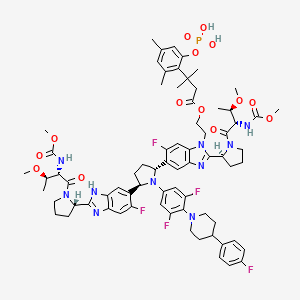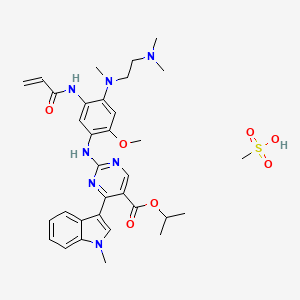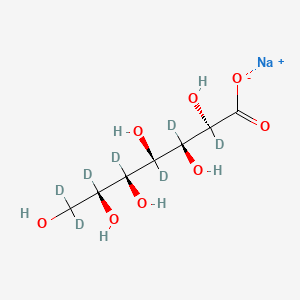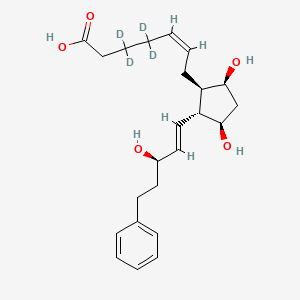
(15R)-Bimatoprost acid-d4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(15R)-Bimatoprost acid-d4 is a deuterated analog of Bimatoprost acid, which is a prostaglandin analog. Deuterated compounds are often used in scientific research to study metabolic pathways and mechanisms of action due to their stability and resistance to metabolic breakdown. The deuterium atoms in this compound replace the hydrogen atoms, making it a valuable tool in various fields of research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (15R)-Bimatoprost acid-d4 involves multiple steps, starting from commercially available starting materials. The key steps include the introduction of deuterium atoms and the formation of the prostaglandin structure. The reaction conditions typically involve the use of deuterated reagents and catalysts to ensure the incorporation of deuterium atoms at specific positions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
(15R)-Bimatoprost acid-d4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can convert the compound to its reduced forms.
Substitution: Substitution reactions involve replacing one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different prostaglandin analogs, while reduction may produce various reduced forms of the compound.
Applications De Recherche Scientifique
(15R)-Bimatoprost acid-d4 has a wide range of scientific research applications, including:
Chemistry: Used as a stable isotope-labeled compound in NMR spectroscopy and mass spectrometry studies.
Biology: Employed in metabolic studies to trace the pathways and interactions of prostaglandins in biological systems.
Medicine: Investigated for its potential therapeutic effects and as a tool to study drug metabolism and pharmacokinetics.
Industry: Utilized in the development of new prostaglandin analogs and as a reference standard in quality control.
Mécanisme D'action
The mechanism of action of (15R)-Bimatoprost acid-d4 involves its interaction with prostaglandin receptors. The compound binds to these receptors, triggering a cascade of molecular events that lead to its biological effects. The deuterium atoms enhance the stability of the compound, allowing for more precise studies of its interactions and pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bimatoprost acid: The non-deuterated analog of (15R)-Bimatoprost acid-d4.
Latanoprost acid: Another prostaglandin analog used in similar research applications.
Travoprost acid: A prostaglandin analog with similar therapeutic uses.
Uniqueness
This compound is unique due to the presence of deuterium atoms, which provide enhanced stability and resistance to metabolic breakdown. This makes it a valuable tool for studying metabolic pathways and mechanisms of action with greater precision compared to its non-deuterated counterparts.
Propriétés
Formule moléculaire |
C23H32O5 |
|---|---|
Poids moléculaire |
392.5 g/mol |
Nom IUPAC |
(Z)-3,3,4,4-tetradeuterio-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3R)-3-hydroxy-5-phenylpent-1-enyl]cyclopentyl]hept-5-enoic acid |
InChI |
InChI=1S/C23H32O5/c24-18(13-12-17-8-4-3-5-9-17)14-15-20-19(21(25)16-22(20)26)10-6-1-2-7-11-23(27)28/h1,3-6,8-9,14-15,18-22,24-26H,2,7,10-13,16H2,(H,27,28)/b6-1-,15-14+/t18-,19-,20-,21+,22-/m1/s1/i2D2,7D2 |
Clé InChI |
YFHHIZGZVLHBQZ-MNBIYLDLSA-N |
SMILES isomérique |
[2H]C([2H])(CC(=O)O)C([2H])([2H])/C=C\C[C@H]1[C@H](C[C@H]([C@@H]1/C=C/[C@@H](CCC2=CC=CC=C2)O)O)O |
SMILES canonique |
C1C(C(C(C1O)C=CC(CCC2=CC=CC=C2)O)CC=CCCCC(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


